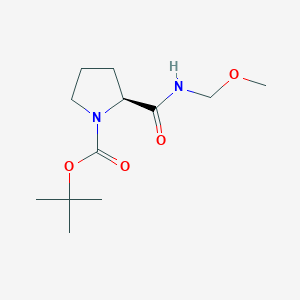

tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13631619

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N2O4 |

|---|---|

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-9(14)10(15)13-8-17-4/h9H,5-8H2,1-4H3,(H,13,15)/t9-/m0/s1 |

| Standard InChI Key | SKINRGFCIHWNLH-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCOC |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)NCOC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)NCOC |

Introduction

Structural and Physicochemical Properties

The molecular architecture of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate combines a pyrrolidine core with orthogonal protecting groups. The tert-butyloxycarbonyl (Boc) group at the 1-position provides steric protection for the secondary amine, while the methoxymethylcarbamoyl group at C2 introduces a polar, hydrogen-bonding motif. Key physicochemical parameters include a density of 1.106 g/cm³ and a boiling point of approximately 343.8°C at 760 mmHg, as extrapolated from structurally analogous piperidine derivatives .

The compound’s solubility profile is critical for laboratory handling. It dissolves readily in dichloromethane and ethanol, facilitating its use in solution-phase reactions . Spectroscopic characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms its stereochemical purity, with the (S)-configuration at C2 verified by optical rotation data.

Synthetic Pathways and Optimization

Synthesis of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate typically proceeds through a multi-step sequence:

-

Pyrrolidine Functionalization: Starting from L-proline or a related chiral precursor, the amine group is protected with a Boc group using di-tert-butyl dicarbonate under basic conditions.

-

Carbamoylation at C2: The secondary alcohol at C2 is oxidized to a ketone, followed by reductive amination with methoxymethylamine to install the methoxymethylcarbamoyl group .

-

Deprotection and Purification: Acidic removal of the Boc group (if required) and subsequent chromatography yield the final product with >95% purity .

Optimization challenges include minimizing racemization at C2 during carbamoylation. Studies on analogous compounds demonstrate that low-temperature (−78°C) reaction conditions and non-polar solvents (e.g., toluene) preserve stereochemical integrity .

Applications in Pharmaceutical Synthesis

This compound serves as a versatile intermediate in drug discovery, particularly for protease inhibitors and kinase modulators. Its dual functionality enables divergent synthetic routes:

-

Boc Group Utility: The Boc-protected amine allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling subsequent alkylation or acylation at the pyrrolidine nitrogen.

-

Carbamoyl Reactivity: The methoxymethylcarbamoyl moiety participates in nucleophilic acyl substitutions, forming amide or urea linkages with pharmacophores .

Notably, fluorinated analogs (e.g., (2S,4R)-4-fluoro derivatives) exhibit enhanced binding to serine proteases due to fluorine’s electronegativity, highlighting the scaffold’s adaptability .

| Hazard Category | Precautionary Actions |

|---|---|

| Skin/Irritation (H315) | Wear nitrile gloves and lab coats |

| Eye Damage (H319) | Use safety goggles in ventilated areas |

| Respiratory (H335) | Employ fume hoods for powder handling |

Material Safety Data Sheets (MSDS) recommend storage at 2–8°C under inert gas to prevent hydrolysis of the carbamate group .

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with related structures:

| Compound | CAS Number | Key Structural Difference | Biological Relevance |

|---|---|---|---|

| (2S,4R)-4-Fluoro analog | 1232835-03-8 | Fluorine at C4 | Enhanced protease inhibition |

| Piperidine variant | 203056-27-3 | Six-membered ring | Altered pharmacokinetics |

| Azetidine derivative | 327604-82-0 | Four-membered ring | Increased ring strain |

The pyrrolidine core balances ring strain and conformational flexibility, making it superior to azetidine derivatives in target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume